2,2'-Bi-1,4-dioxane, 3-butyl-

Description

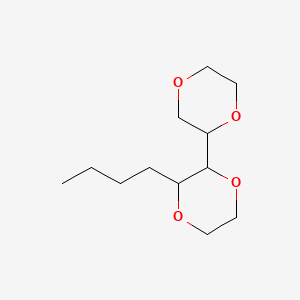

Structure

3D Structure

Properties

CAS No. |

6963-13-9 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-butyl-3-(1,4-dioxan-2-yl)-1,4-dioxane |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-10-12(16-8-7-14-10)11-9-13-5-6-15-11/h10-12H,2-9H2,1H3 |

InChI Key |

XMRNRCXSKHBACG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(OCCO1)C2COCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bi 1,4 Dioxane, 3 Butyl and Analogous Structural Classes

Approaches to 1,4-Dioxane (B91453) Ring Construction and Selective Functionalization

The formation of the 1,4-dioxane heterocyclic system is a foundational step. Several reliable methods have been developed for its construction, often allowing for the introduction of substituents that can be used in subsequent functionalization or coupling reactions.

One of the most common methods is the acid-catalyzed dehydration of diethylene glycol or its derivatives. itrcweb.org However, for creating substituted dioxanes, more targeted strategies are employed. A prevalent approach involves the intramolecular Williamson ether synthesis. thieme-connect.de This method typically starts with the ring-opening of an oxirane (epoxide) with a diol, such as ethylene (B1197577) glycol, to form a hydroxy ether intermediate, which then undergoes base-mediated cyclization to yield the 1,4-dioxane ring. thieme-connect.deenamine.net For instance, the reaction of an epoxide with the monosodium salt of ethylene glycol, followed by cyclization of the resulting diol, is an effective route to 2- and 2,3-disubstituted 1,4-dioxanes. enamine.net

Another significant strategy is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. researchgate.netacs.org The use of paraformaldehyde in the presence of a catalyst can react with styrenes or other olefins to form 1,3-dioxane (B1201747) derivatives, and under certain conditions, can lead to 1,4-dioxanes. researchgate.netacs.org

A summary of key synthetic approaches for the 1,4-dioxane ring is presented below.

| Method | Starting Materials | Key Intermediates | Catalyst/Reagents | Notes | Reference(s) |

| Williamson Ether Synthesis | Epoxide, Ethylene Glycol | 2-(2-hydroxyethoxy)alkanol | Base (e.g., KOH, NaH) | Versatile for 2- and 2,3-substituted dioxanes. thieme-connect.deenamine.net | enamine.net, thieme-connect.de |

| Williamson Ether Synthesis | Allyl Alcohol, Ethylene Glycol, Cl₂ | 3-chloro-2-(2-hydroxyethoxy)propan-1-ol | aq. NaOH | Two-step process leading to (1,4-dioxan-2-yl)methanol. thieme-connect.de | thieme-connect.de |

| Annulative Dimerization | Carbohydrate-derived oxiranes | Diol | Ethylene glycol monolithium salt | Creates complex C₂-symmetrical dioxane hybrids. researchgate.net | researchgate.net |

| Prins Reaction | Styrene, Paraformaldehyde | Carbocation | Brønsted or Lewis Acids (e.g., iIDP, Bi(OTf)₃) | Can be rendered asymmetric with chiral catalysts. acs.org | acs.org |

| From α,β-Unsaturated Ketones | Chalcones, Ethylene Glycol | Dihydroxylated intermediate | NaIO₄, NH₂OH·HCl, Cs₂CO₃ | Allows for synthesis of dioxanes with carbonyl functionality. researchgate.net | researchgate.net |

These methods provide access to a variety of substituted 1,4-dioxane building blocks, which are essential precursors for the synthesis of more complex structures like bi-dioxanes.

Dimerization and Coupling Reactions for Bi-Dioxane Frameworks

The construction of the 2,2'-bi-1,4-dioxane (B80895) core involves the formation of a C-C bond linking two 1,4-dioxane rings at their respective C2 positions. This can be achieved through various dimerization and cross-coupling strategies.

The formation of a 2,2'-linkage requires the selective activation of the C2 position of the dioxane ring. One potential strategy is the homocoupling of a 2-halo-1,4-dioxane derivative. Nickel-catalyzed Ullmann-type reactions, for example, have been successfully employed for the asymmetric homocoupling of ortho-(iodo)arylphosphine oxides to form axially chiral biaryls, a strategy that could be adapted for heterocyclic systems. nih.govchemrxiv.org This would involve the preparation of a 2-iodo- or 2-bromo-1,4-dioxane (B8561504) precursor and its subsequent dimerization using a nickel catalyst and a stoichiometric reductant. nih.gov

Another approach involves the dimerization of radical intermediates. oaepublish.commdpi.com The generation of a radical at the C2 position of the 1,4-dioxane ring, followed by radical-radical coupling, would directly form the desired C2-C2' bond. Such radicals could potentially be generated via C-H activation using a suitable catalyst and oxidant system. For instance, copper has been shown to be beneficial for the dimerization of *CO intermediates in CO₂ reduction, suggesting its potential role in C-C coupling reactions. oaepublish.com

Annulative dimerization processes, such as those used to create C₂-symmetrical 1,4-dioxane-sugar hybrids, offer another sophisticated route. researchgate.net This type of reaction constructs the dioxane rings and the linkage between them in a concerted or sequential process from acyclic precursors, often achieving high levels of stereocontrol.

Achieving stereochemical control during the formation of the bi-dioxane framework is a significant synthetic challenge, as the C2-C2' bond can lead to the formation of diastereomers and enantiomers. The stereochemistry of the final product is influenced by the chosen synthetic route.

In metal-catalyzed coupling reactions, the use of chiral ligands is a paramount strategy for inducing asymmetry. Asymmetric Ullmann couplings using nickel catalysts paired with chiral ligands, such as pyridyl-oxazolines, have demonstrated high enantioselectivity in the synthesis of axially chiral biaryls and could be applied to the synthesis of chiral bi-dioxanes. nih.gov The choice of ligand can direct the stereochemical outcome of the coupling reaction.

For reactions proceeding through planar intermediates like radicals or carbocations, achieving stereocontrol is inherently more difficult. However, the use of chiral catalysts can create a chiral environment that influences the approach of the coupling partners. Chiral Brønsted acids, for example, have been used to catalyze asymmetric Prins reactions by controlling the conformation of the intermediates within a confined catalytic pocket. acs.org Similarly, substrate stereocontrol, where the stereochemistry of the starting materials dictates the outcome, is a powerful tool. nih.gov The annulative dimerization of carbohydrates, for instance, leverages the inherent chirality of the sugar backbone to produce complex C₂-symmetrical dioxane hybrids with specific stereochemistry. researchgate.net

Regioselective Introduction of the Butyl Substituent at the 3-Position

The introduction of a butyl group specifically at the C3 position of a pre-formed 2,2'-bi-1,4-dioxane framework represents a significant challenge in regioselectivity. The C3 and C5 positions of the 1,4-dioxane ring are chemically similar to the C2 and C6 positions, but their reactivity can be differentiated.

Direct C-H functionalization offers a modern and atom-economical approach. rsc.orgbeilstein-journals.org Palladium-catalyzed C(sp³)–H functionalization reactions have been developed for various ethers. researchgate.net These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For a bi-dioxane system, a substrate could potentially be designed with a temporary directing group that facilitates butylation at the C3 position. Non-noble metal catalysts, such as those based on iron or copper, are also increasingly used for cross-dehydrogenative coupling (CDC) reactions involving the α-C(sp³)–H bond of ethers. beilstein-journals.org

Alternatively, a functional group could be pre-installed at the C3 position of the initial dioxane monomer, which is then carried through the dimerization sequence. For example, a 1,4-dioxane bearing a carbonyl group at the C3 position could be synthesized from α,β-unsaturated ketones. researchgate.net This carbonyl group could then be converted to a butyl group through standard transformations like a Wittig reaction followed by hydrogenation.

The mechanism of butylation would depend on the chosen synthetic method. In a direct C-H activation/alkylation sequence using a transition metal catalyst (e.g., Pd, Ni, Cu), the reaction would likely proceed through one of several pathways. A common mechanism involves the coordination of the metal to the ether oxygen, followed by C-H bond cleavage to form a metallacyclic intermediate. Reductive elimination with a butylating agent (e.g., butyl bromide or butyl tosylate) would then yield the C3-butylated product. rsc.org

In radical-based approaches, a radical would be generated at the C3 position. This could be achieved through hydrogen atom abstraction by a potent radical initiator. The resulting C3-centered radical would then react with a suitable butyl radical precursor.

If a pre-functionalized dioxane is used, the mechanism would be that of the specific chemical transformation employed. For example, the alkylation of an enolate derived from a 3-keto-1,4-dioxane would proceed via a standard Sₙ2 mechanism. The regioselectivity in this case is pre-determined by the position of the ketone.

Catalytic Systems in the Synthesis of Bi-Dioxane Derivatives

Catalysis is central to the efficient and selective synthesis of substituted 1,4-dioxanes and their dimers. A wide array of catalytic systems, including Lewis acids, Brønsted acids, and transition metals, are employed.

Lewis acids are frequently used to activate reactants and facilitate cyclization. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for Prins reactions and other transformations involving carbocationic intermediates. acs.orgrsc.org Other metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄), are also efficient. acs.org Indium(III) bromide (InBr₃) has been used to control regioselectivity in the alkylarylation of dienes, a reaction type that could be adapted for dioxane synthesis. rsc.org

Transition metal catalysts are indispensable for C-C bond formation and C-H functionalization.

Palladium (Pd): Widely used for cross-coupling and C-H activation reactions. rsc.orgresearchgate.net Pd-catalyzed systems, often in conjunction with specialized ligands, can achieve challenging transformations with high selectivity. rsc.org

Nickel (Ni): A cost-effective alternative to palladium, nickel catalysts are particularly effective for reductive couplings and dimerization reactions, such as the Ullmann homocoupling. nih.govchemrxiv.orgbeilstein-journals.org

Copper (Cu): Used in a variety of coupling reactions, including C-O and C-C bond formations. beilstein-journals.orgrsc.org Copper catalysts can promote hydroamination and are also investigated for their role in radical-based dimerization processes. oaepublish.comrsc.org

The table below summarizes some of the catalytic systems relevant to the synthesis of dioxane derivatives.

| Catalyst System | Reaction Type | Function | Reference(s) |

| Bi(OTf)₃ | Prins Reaction, Hydroamination | Lewis Acid Activation | rsc.org, acs.org |

| Hf(OTf)₄ | Prins Reaction | Lewis Acid Activation | acs.org |

| InBr₃ | Alkylarylation of Dienes | Lewis Acid, Regiocontrol | rsc.org |

| Pd(OAc)₂ / Ligand | C-H Functionalization | C-H Activation/Coupling | rsc.org |

| NiBr₂·DME / Ligand | Asymmetric Homocoupling | C-C Bond Formation | nih.gov, chemrxiv.org |

| Cu(I) / Cu(II) Salts | Cross-Dehydrogenative Coupling | C-H Activation, Dimerization | rsc.org, beilstein-journals.org |

| Chiral Imino-imidodiphosphates (iIDP) | Asymmetric Prins Reaction | Chiral Brønsted Acid Catalysis | acs.org |

| MoO₃/SiO₂ | Prins Cyclization | Solid Acid Catalyst | researchgate.net |

The selection of the appropriate catalyst is critical and depends on the specific transformation, the desired selectivity (chemo-, regio-, and stereo-), and the functional group tolerance of the substrates.

Exploration of Green Chemistry Principles in Bi-Dioxane Synthesis

The application of green chemistry principles to the synthesis of bi-dioxane structures, including the target compound 2,2'-Bi-1,4-dioxane, 3-butyl-, is a critical endeavor to minimize environmental impact and enhance laboratory safety. iwu.edumit.edu Green chemistry emphasizes waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. mit.eduacs.org

In the context of bi-dioxane synthesis, a key principle is the use of catalysts over stoichiometric reagents to minimize waste. mit.edu For instance, research has demonstrated the utility of bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)₃), as efficient catalysts for the synthesis of dioxanes. iwu.edu This approach often allows for reactions to be conducted at room temperature and sometimes even under solvent-free conditions, directly addressing the green chemistry goals of energy efficiency and the reduction of auxiliary substances. iwu.edu

The synthesis of dioxanes catalyzed by Bi(OTf)₃ from diols and triethyl orthoformate showcases a green methodology. iwu.edu This reaction proceeds under mild conditions (room temperature) with a low catalyst loading (1.0 mol %), as detailed in the table below.

Table 1: Bismuth(III) Triflate Catalyzed Synthesis of Dioxanes

| R¹ | R² | Diol (eq) | (EtO)₃CH (eq) | Time (t) | Yield (%) |

|---|---|---|---|---|---|

| H | H | 1.0 | 1.2 | 10 min | 94 |

| CH₃ | H | 1.0 | 1.2 | 15 min | 95 |

| Ph | H | 1.0 | 1.2 | 20 min | 92 |

| H | CH₃ | 1.0 | 1.2 | 15 min | 93 |

Data sourced from research on Bi(OTf)₃ catalyzed synthesis of dioxanes. iwu.edu

Microwave-assisted organic synthesis is another green technique applicable to the formation of heterocyclic compounds like dioxanes. mdpi.com This method can lead to significantly shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. mdpi.com

Synthesis of Bridged, Fused, and Spirocyclic Dioxane Derivatives as Related Scaffolds

The synthesis of structurally complex dioxane derivatives, such as bridged, fused, and spirocyclic systems, provides valuable insights into the methodologies that could be adapted for the synthesis of intricate bi-dioxane structures. researchgate.netcsic.es These advanced scaffolds are often found in biologically important molecules. acs.orgresearchgate.net

One powerful strategy for constructing bridged and fused ring systems is the "cut-and-sew" reaction, which involves the transition-metal-catalyzed C–C bond activation of cyclic ketones. acs.orgresearchgate.net This deconstructive approach allows for the formation of diverse and complex ring systems that might be challenging to access through traditional methods. acs.orgresearchgate.net For example, rhodium catalysts have been effectively used in the reaction between cyclobutanones and tethered unsaturated units to create fused ring systems. acs.org

The synthesis of substituted 1,4-dioxanes and their saturated bridged, fused, and spirocyclic derivatives has been reviewed, outlining methods based on the construction of the 1,4-dioxane core. researchgate.net Intramolecular Williamson etherification of 1,5-halohydrins is a classical method for forming the dioxane ring. thieme-connect.de More advanced strategies involve the Lewis acid-catalyzed ring expansion and skeletal rearrangement of dispiroacetals. researchgate.net

Spirocyclic dioxane derivatives can also be synthesized through various cyclization reactions. For instance, the reaction of 1,4-diketones with hydrogen peroxide can yield dihydroxydioxanes, which can be precursors to more complex spiro systems. beilstein-journals.org The synthesis of spirocyclic and fused β-lactams also offers analogous strategies, where a core ring is used as a template to build jointed carbo- or heterocyclic structures. csic.es

Table 2: Examples of Catalysts and Reagents in the Synthesis of Complex Dioxane-Related Scaffolds

| Scaffold Type | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| Fused Ring | [Rh(C₂H₄)₂Cl]₂, AgSbF₆ | Cut-and-Sew Reaction | acs.org |

| Bridged/Fused | Transition Metal Catalysts | C-C Bond Activation | acs.orgresearchgate.net |

| Substituted Dioxane | Boron trifluoride–diethyl ether complex | Oxirane Ring Opening | thieme-connect.de |

| Spirocyclic | p-TsOH | Peroxidation/Cyclization | beilstein-journals.org |

This table summarizes key catalysts and reagents from various synthetic methodologies for complex cyclic ethers.

These methodologies, while not directly applied to 2,2'-Bi-1,4-dioxane, 3-butyl- in the reviewed literature, form a robust foundation for the rational design of synthetic routes to this and other complex bi-dioxane derivatives.

Reaction Mechanisms and Reactivity Studies of 2,2 Bi 1,4 Dioxane, 3 Butyl

Investigation of Dioxane Ring Opening and Rearrangement Pathways

The 1,4-dioxane (B91453) ring, a cyclic diether, is generally stable but can undergo ring-opening and rearrangement reactions under specific conditions, particularly with acid catalysis. For 2,2'-Bi-1,4-dioxane (B80895), 3-butyl-, these pathways are critical for understanding its degradation and transformation potential.

Acid-catalyzed ring opening is a prominent reaction for cyclic ethers. libretexts.org In the presence of a strong acid, one of the ether oxygens of a dioxane ring can be protonated, forming a good leaving group. chemistrysteps.com Subsequent nucleophilic attack, either intermolecularly by a solvent molecule or intramolecularly, can lead to cleavage of a C-O bond. khanacademy.orgyoutube.com In the case of the bi-dioxane structure, this initial cleavage could lead to a cascade of reactions. The presence of the butyl group at the 3-position may exert steric and electronic effects on the regioselectivity of the ring opening.

Under acidic conditions, the acetal-like linkage at the 2,2'-position is particularly susceptible to cleavage. The mechanism would likely involve protonation of one of the ring oxygens adjacent to the C-C bond, followed by C-O bond scission to form a resonance-stabilized oxonium ion intermediate. libretexts.org This carbocation is then susceptible to attack by a nucleophile. The stability of this intermediate is a key factor in the reaction's feasibility.

Rearrangement pathways for dioxane derivatives can be initiated by the formation of carbocation intermediates. For instance, acid-catalyzed dehydration of substituted dioxane-diols can lead to the formation of more stable unsaturated products. While specific rearrangements for 2,2'-Bi-1,4-dioxane, 3-butyl- are not documented, it is plausible that under harsh acidic conditions, ring-opening could be followed by hydride or alkyl shifts to yield thermodynamically more stable products.

The table below summarizes potential ring-opening reactions based on studies of related 1,4-dioxane systems.

| Reagent/Condition | Probable Mechanism | Expected Intermediate Products |

| Strong Acid (e.g., H₂SO₄, HCl) | Acid-catalyzed Sₙ1/Sₙ2 | Oxonium ions, carbocations, diols |

| Lewis Acids (e.g., BF₃, AlCl₃) | Coordination and C-O bond polarization | Lewis acid-ether complexes, carbocations |

| Strong Bases with heat | Elimination (if suitable leaving groups are present) | Unsaturated ether derivatives |

Free-Radical and Ionic Reaction Pathways

The reactivity of 2,2'-Bi-1,4-dioxane, 3-butyl- can also be understood through the lens of free-radical and ionic reaction pathways. These are particularly relevant in photochemical reactions or in the presence of radical initiators.

Free-Radical Pathways: Free-radical reactions typically involve three stages: initiation, propagation, and termination. libretexts.org Initiation can be achieved by heat or UV radiation, leading to the homolytic cleavage of a bond to form two radicals. For the butyl-substituted bi-dioxane, the C-H bonds are susceptible to abstraction by radicals. The stability of the resulting carbon-centered radical is a key determinant of the reaction's course. Radicals adjacent to an ether oxygen are stabilized by resonance, making the C-H bonds at the 2, 3, 5, and 6 positions potential sites for radical formation. libretexts.orgrsc.org

The stability of alkyl radicals generally increases with substitution (tertiary > secondary > primary). leah4sci.comchemistrysteps.com Therefore, the C-H bond at the 3-position, being a secondary carbon, is a likely site for hydrogen abstraction. The resulting radical would be further stabilized by the adjacent oxygen atom.

Ionic Pathways: Ionic reactions of ethers and acetals are well-documented. The ether oxygens of the dioxane rings are Lewis basic and can be attacked by electrophiles. As discussed in the context of ring-opening, protonation of an oxygen atom is the first step in acid-catalyzed reactions, leading to ionic intermediates. acs.org

The 2,2'-linkage creates a structure analogous to a ketal. Ketals are known to be stable under basic and neutral conditions but hydrolyze in the presence of aqueous acid to form the corresponding ketone and alcohols. masterorganicchemistry.com This suggests that the C2-C2' bond and the adjacent C-O bonds are a potential reactive center under acidic ionic conditions.

The following table outlines the general characteristics of radical and ionic intermediates that could be formed from 2,2'-Bi-1,4-dioxane, 3-butyl-.

| Intermediate Type | Formation Condition | Relative Stability Factors | Potential Subsequent Reactions |

| Carbon-centered radical | UV light, radical initiators | Substitution (3° > 2° > 1°), resonance with oxygen lone pair | Hydrogen abstraction, addition to double bonds, fragmentation |

| Oxonium ion | Acidic conditions | Resonance stabilization | Nucleophilic attack, ring-opening |

| Carbocation | Acid-catalyzed heterolysis | Alkyl substitution, resonance | Nucleophilic attack, elimination, rearrangement |

Electrophilic and Nucleophilic Reactivity of Bi-Dioxane Derivatives

The electronic nature of 2,2'-Bi-1,4-dioxane, 3-butyl- endows it with both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Reactivity: The lone pairs of electrons on the four oxygen atoms make the bi-dioxane molecule a potential nucleophile or Lewis base. youtube.com These oxygens can coordinate with Lewis acids or react with strong electrophiles. wikipedia.org The nucleophilicity of the oxygens might be slightly influenced by the electron-donating nature of the butyl group.

Electrophilic Reactivity: The carbon atoms in the dioxane rings, particularly those bonded to oxygen (C2, C3, C5, C6), are electrophilic in character. This is due to the polarization of the C-O bonds, which leaves the carbon atoms with a partial positive charge. This electrophilicity is significantly enhanced upon protonation of a neighboring oxygen atom, making the carbon atom highly susceptible to nucleophilic attack. chemguide.co.uk

For instance, in an Sₙ2 reaction, a nucleophile would attack one of the electrophilic carbons, leading to the displacement of a leaving group. libretexts.org In an Sₙ1-type mechanism, a carbocation intermediate would first be formed, which would then be attacked by a nucleophile. msu.edu The presence of the butyl group could sterically hinder the approach of a nucleophile to the C3 and C2 positions.

Stability and Chemical Transformation under Defined Reaction Conditions

The stability of 2,2'-Bi-1,4-dioxane, 3-butyl- is a critical aspect of its chemical profile, determining its persistence and potential for transformation under various environmental and industrial conditions.

Thermal Stability: 1,4-dioxane itself is thermally stable at temperatures up to 300-350°C. researchgate.netscispace.com Above this range, thermal cracking occurs, leading to a variety of decomposition products. It can be expected that the butyl-substituted bi-dioxane would have a similar, if not slightly lower, thermal stability due to the presence of more C-H and C-C bonds that can be cleaved. The C2-C2' bond connecting the two dioxane rings might be a point of thermal lability.

Chemical Stability: Like other acetals, the bi-dioxane structure is expected to be relatively stable under neutral and basic conditions. However, it is susceptible to degradation in acidic environments, as discussed in the context of ring-opening reactions.

The presence of the butyl group, being an electron-donating alkyl group, could have a modest stabilizing effect on adjacent carbocation intermediates that might form during acid-catalyzed reactions. libretexts.org

Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading 1,4-dioxane. nih.gov It is highly probable that 2,2'-Bi-1,4-dioxane, 3-butyl- would also be susceptible to degradation by such processes, likely through hydrogen abstraction followed by ring fragmentation.

The table below provides a summary of the expected stability of the compound under different conditions.

| Condition | Expected Stability | Likely Transformation Products |

| Neutral pH, room temperature | High | - |

| Acidic pH (e.g., pH < 4) | Low | Ring-opened products, diols, aldehydes/ketones |

| Basic pH (e.g., pH > 10) | High | - |

| Elevated Temperature (>350°C) | Low | Gaseous and liquid cracking products |

| Presence of strong oxidants | Low | Aldehydes, carboxylic acids, CO₂, H₂O |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For a compound like 2,2'-Bi-1,4-dioxane (B80895), 3-butyl-, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For the butyl group, characteristic signals would be expected. The protons on the dioxane rings would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. Due to the high symmetry of the parent 1,4-dioxane (B91453) molecule, which shows a single peak in its proton NMR spectrum, the introduction of a butyl group and the bi-dioxane linkage would lead to a more complex spectrum. docbrown.info

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would help distinguish between the carbons of the butyl chain and those of the dioxane rings.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the butyl group and the specific position on the dioxane ring, as well as the linkage between the two dioxane units. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Despite the power of these techniques, specific NMR data for 2,2'-Bi-1,4-dioxane, 3-butyl- are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. biorxiv.org

For 2,2'-Bi-1,4-dioxane, 3-butyl-, HRMS would provide the exact mass, confirming the molecular formula C₁₂H₂₂O₄. This technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum (using techniques like GC-MS) would offer structural clues. cdc.govlabrulez.com The fragmentation would likely involve cleavage of the butyl group and the bond connecting the two dioxane rings, providing further confirmation of the proposed structure.

Currently, there are no published HRMS data specifically for 2,2'-Bi-1,4-dioxane, 3-butyl-.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds. nih.govmdpi.com

IR Spectroscopy: The IR spectrum of 2,2'-Bi-1,4-dioxane, 3-butyl- would be dominated by strong C-O stretching vibrations characteristic of the ether linkages in the dioxane rings. C-H stretching and bending vibrations for the alkyl portions of the molecule would also be prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govmdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the dioxane rings and the butyl group would produce characteristic signals in the Raman spectrum.

While the expected vibrational modes can be predicted, specific experimental IR and Raman spectra for 2,2'-Bi-1,4-dioxane, 3-butyl- have not been documented.

Table 1: Predicted Vibrational Modes for 2,2'-Bi-1,4-dioxane, 3-butyl-

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1470 |

| C-O (Ether) | Stretching | 1050-1150 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the crystal lattice.

For 2,2'-Bi-1,4-dioxane, 3-butyl-, a successful crystallographic analysis would unambiguously determine the relative stereochemistry of the chiral centers, the conformation of the two dioxane rings (which typically adopt a chair conformation), and the orientation of the butyl group. It would also reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing.

To date, no crystal structure for 2,2'-Bi-1,4-dioxane, 3-butyl- has been reported in crystallographic databases.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The structure of 2,2'-Bi-1,4-dioxane, 3-butyl- contains multiple stereocenters, meaning it is a chiral molecule that can exist as different enantiomers and diastereomers. Chiroptical spectroscopy techniques are essential for studying these stereoisomers.

Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. mdpi.com

If a single enantiomer of 2,2'-Bi-1,4-dioxane, 3-butyl- were isolated, its experimental ECD spectrum could be compared with a theoretically calculated spectrum to determine its absolute configuration. researchgate.net This method is a crucial alternative when X-ray crystallography with anomalous dispersion is not feasible.

As with the other analytical methods, there is no published research containing chiroptical data for 2,2'-Bi-1,4-dioxane, 3-butyl-.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Bi-1,4-dioxane, 3-butyl- |

Theoretical and Computational Chemistry of 2,2 Bi 1,4 Dioxane, 3 Butyl

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2,2'-Bi-1,4-dioxane (B80895), 3-butyl-. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry, orbital energies, and thermodynamic stability. researchgate.net

The electronic structure of 2,2'-Bi-1,4-dioxane, 3-butyl- is characterized by the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Energetic calculations focus on determining the relative stabilities of different conformations of the molecule. For the 1,4-dioxane (B91453) ring system, chair and twist-boat conformations are typically considered. acs.orgresearchgate.net The presence of the butyl group and the bi-dioxane linkage introduces additional conformational possibilities. Computational studies on similar dioxane derivatives have shown that the chair conformation is generally the most stable. acs.orgresearchgate.net

Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be predicted using quantum chemical calculations. rsc.org These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Table 1: Predicted Electronic and Energetic Properties of 2,2'-Bi-1,4-dioxane, 3-butyl- Hypothetical data based on calculations of similar molecules.

| Property | Predicted Value | Method of Calculation |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| Relative Energy of Chair Conformer | 0 kcal/mol | DFT/B3LYP/6-31G |

| Relative Energy of Twist-Boat Conformer | +5.8 kcal/mol | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscapes and intermolecular interactions of 2,2'-Bi-1,4-dioxane, 3-butyl- over time. mdpi.com These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior in various environments, such as in solution.

The conformational landscape of this molecule is complex due to the flexible butyl group and the linkage between the two dioxane rings. MD simulations can reveal the preferred conformations and the transitions between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. Studies on similar cyclic ethers have demonstrated the utility of MD in understanding their conformational and recognition properties.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the behavior of 2,2'-Bi-1,4-dioxane, 3-butyl- in condensed phases. MD simulations can predict how the molecule interacts with solvent molecules and other solutes, which is essential for understanding its solubility and transport properties.

Table 2: Simulated Conformational and Interaction Parameters of 2,2'-Bi-1,4-dioxane, 3-butyl- Hypothetical data based on simulations of analogous systems.

| Parameter | Simulated Value | Simulation Conditions |

| Predominant Conformation | Chair-Chair | Water, 300 K |

| Dihedral Angle (C-O-C-C) | 60° (gauche) | Water, 300 K |

| Solvent Accessible Surface Area | 350 Ų | Water, 300 K |

| Radial Distribution Function (g(r)) with Water | Peak at 2.8 Å | Water, 300 K |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Computational modeling of reaction pathways is instrumental in understanding the chemical reactions involving 2,2'-Bi-1,4-dioxane, 3-butyl-. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms, including the structures of transition states and intermediates. researchgate.netnih.gov

For instance, the oxidation of 1,4-dioxane derivatives has been studied computationally to elucidate the mechanism of degradation by hydroxyl radicals. researchgate.netnih.gov Similar studies on 2,2'-Bi-1,4-dioxane, 3-butyl- would involve locating the transition states for hydrogen abstraction from different positions on the molecule. The activation energies associated with these transition states would indicate the most favorable reaction pathways.

Transition state analysis provides detailed information about the geometry and energy of the highest energy point along the reaction coordinate. This information is critical for calculating reaction rates and understanding the factors that control the selectivity of a reaction.

Table 3: Calculated Parameters for a Hypothetical Reaction Pathway of 2,2'-Bi-1,4-dioxane, 3-butyl- Hypothetical data for a reaction with a hydroxyl radical, based on similar studies.

| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry |

| Hydrogen Abstraction from Butyl Chain | 8.5 | Elongated C-H bond |

| Hydrogen Abstraction from Dioxane Ring | 12.2 | Elongated C-H bond |

| Ring Opening | 25.0 | Strained ring structure |

Structure-Reactivity Prediction through Computational Approaches

Computational approaches are increasingly used to predict the relationship between the structure of a molecule and its reactivity. For 2,2'-Bi-1,4-dioxane, 3-butyl-, these methods can be used to forecast its behavior in various chemical environments and to design new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate specific structural features of substituted dioxanes with their biological activity or chemical reactivity. nih.govmdpi.com While specific QSAR models for this compound are not available, the principles can be applied. For example, descriptors such as molecular weight, logP, and electronic parameters can be calculated and used to predict properties like toxicity or environmental fate.

Furthermore, computational alchemy and free energy perturbation methods can be used to predict how changes in the molecular structure, such as altering the substituent on the dioxane ring, would affect its binding affinity to a receptor or its reaction rate in a particular process.

Table 4: Predicted Reactivity Descriptors for 2,2'-Bi-1,4-dioxane, 3-butyl- Hypothetical data based on general principles of structure-reactivity.

| Descriptor | Predicted Value | Significance |

| LogP | 3.5 | Predicts hydrophobicity and environmental partitioning |

| Polarizability | 25.8 ų | Influences intermolecular interactions |

| Electrophilicity Index (ω) | 1.8 eV | Measures the ability to accept electrons |

| Nucleophilicity Index (N) | 3.2 eV | Measures the ability to donate electrons |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The potential for 2,2'-Bi-1,4-dioxane (B80895), 3-butyl- to act as a chiral auxiliary or ligand in asymmetric catalysis would depend on the presence and accessibility of stereocenters. The "3-butyl-" substituent on one of the dioxane rings could introduce a chiral center, depending on its point of attachment relative to the bidioxane linkage. If chiral, the molecule could coordinate to a metal catalyst, creating a chiral environment that could influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product over the other.

Hypothetical Chiral Induction:

| Catalyst System | Potential Reaction Type | Expected Outcome |

| Metal-Bidioxane Complex | Asymmetric Hydrogenation | Enantioselective reduction of prochiral ketones or alkenes. |

| Metal-Bidioxane Complex | Asymmetric Aldol Reaction | Stereoselective formation of syn- or anti-aldol products. |

| Metal-Bidioxane Complex | Asymmetric Diels-Alder Reaction | Diastereo- and enantioselective cycloaddition. |

This table is purely hypothetical and based on the general function of chiral ligands. No experimental data for 2,2'-Bi-1,4-dioxane, 3-butyl- is available to support these possibilities.

Precursors for the Synthesis of Novel Polymeric Materials and Macromolecular Architectures

The bifunctional nature of a 2,2'-bi-1,4-dioxane scaffold suggests its potential as a monomer for polymerization. The two dioxane rings could be opened or functionalized to allow for chain growth. The "3-butyl-" group could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Potential Polymerization Pathways:

| Polymerization Method | Monomer Functionality | Potential Polymer Properties |

| Ring-Opening Polymerization | Cleavage of the dioxane rings | Formation of polyethers with potential for biodegradability. |

| Polycondensation | Introduction of reactive groups on the dioxane rings | Creation of polyesters or polyamides with tailored properties. |

This table represents theoretical polymerization strategies and does not reflect any known synthesis of polymers from 2,2'-Bi-1,4-dioxane, 3-butyl-.

Utilization as Intermediates in the Convergent Synthesis of Complex Organic Molecules and Natural Product Analogs

In a convergent synthesis, complex molecules are assembled from several smaller, pre-synthesized fragments. A molecule like 2,2'-Bi-1,4-dioxane, 3-butyl- could serve as a central scaffold to which other molecular fragments are attached. The dioxane rings can act as protecting groups for diols, which can be later removed to reveal reactive hydroxyl groups for further chemical transformations.

Design and Synthesis of Functional Materials Incorporating Dioxane Scaffolds

The incorporation of dioxane scaffolds into functional materials is an area of active research. These structures can impart specific properties, such as thermal stability or the ability to form ordered structures. The "3-butyl-" group in the target compound could enhance its solubility in organic solvents, facilitating its processing into thin films or other material forms.

Potential Functional Material Applications:

| Material Type | Role of Dioxane Scaffold | Potential Function |

| Liquid Crystals | Rigid core structure | Formation of mesophases with specific optical properties. |

| Porous Organic Frameworks | Linker unit | Creation of materials with high surface area for gas storage or catalysis. |

This table is speculative and based on the known roles of similar chemical structures in materials science. There is no specific data for 2,2'-Bi-1,4-dioxane, 3-butyl-.

Emerging Research Frontiers and Future Directions

Development of Novel and Efficient Synthetic Methodologies for Highly Functionalized Bi-Dioxanes

The synthesis of highly substituted and functionalized bi-dioxanes remains a significant challenge, necessitating the development of more efficient and versatile chemical methodologies. Current research horizons are expanding beyond traditional methods to embrace novel catalytic systems and reaction pathways that offer greater control over stereochemistry and yield.

One promising approach involves the adaptation of methods used for synthesizing functionalized mono-dioxanes. For instance, a key strategy commences from readily available epoxides, which undergo ring-opening with an ethylene (B1197577) glycol monosodium salt, followed by cyclization to form the dioxane ring. enamine.netepa.gov The extension of this methodology to create a bi-dioxane structure would likely involve a diepoxide or a tandem cyclization strategy. Another area of exploration is the use of [4+2] cycloaddition reactions. For example, 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, can react with various dienophiles to create functionalized cyclohexene (B86901) derivatives fused to a dioxane ring. nih.gov Adapting this Diels-Alder approach could provide a convergent route to bi-dioxane systems.

Transition-metal catalysis is also emerging as a powerful tool for constructing complex molecular frameworks, offering new opportunities for the late-stage functionalization of dioxane scaffolds. hilarispublisher.com Light-driven synthesis, including photoredox catalysis, presents another innovative frontier for constructing and functionalizing complex cyclic systems, which could be applied to bi-dioxane synthesis. nih.gov

A comparative overview of potential synthetic strategies is presented below.

| Methodology | Key Reactants | Potential Advantages | Key Challenges |

| Epoxide Ring-Opening/Cyclization | Epoxides, Ethylene Glycol Derivatives | Use of readily available starting materials; established for mono-dioxanes. enamine.netepa.gov | Control of stereochemistry at the bi-dioxane linkage; potential for side reactions. |

| [4+2] Cycloaddition | Dioxane-based Dienes, Dienophiles | High efficiency; formation of multiple C-C bonds in one step. nih.gov | Synthesis of stable dioxane diene precursors; high reaction temperatures may be required. nih.gov |

| Transition-Metal Catalysis | Dioxane Precursors, Organometallic Reagents | High selectivity and efficiency; potential for asymmetric synthesis. hilarispublisher.com | Catalyst sensitivity; cost of precious metal catalysts. |

| Photochemical Methods | Unsaturated Dioxane Precursors | Mild reaction conditions; access to unique reaction pathways. nih.gov | Scalability; control of product distribution. |

Future efforts will likely focus on developing catalytic systems that can achieve high diastereoselectivity and enantioselectivity, which is crucial for applications in medicine and materials science where specific stereoisomers are often required.

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. The application of bio-inspired and biomimetic strategies to the synthesis of bi-dioxane scaffolds is a nascent but highly promising field. These approaches aim to mimic biological processes, often employing enzyme-like catalysts or conditions that replicate natural synthetic pathways. walshmedicalmedia.com

Biocatalytic methods, which use isolated enzymes or whole-cell systems, offer significant advantages, including superior stereoselectivity, the minimization of protecting groups, and mild, environmentally friendly reaction conditions. acs.org For instance, monooxygenases and dioxygenases are capable of introducing hydroxyl groups into non-activated C-H bonds, a transformation that is challenging to achieve with traditional chemical methods. acs.org Such enzymes could potentially be engineered to facilitate the key oxidative cyclization or functionalization steps required for bi-dioxane synthesis.

Biomimetic catalysis, which uses synthetic molecules designed to mimic the function of enzymes, is another fertile area of research. walshmedicalmedia.com For example, catalytic systems based on Mn(III) porphyrins have been used for the direct epoxidation of aromatic systems under mild conditions, using green oxidants like hydrogen peroxide. nih.gov A similar strategy could be envisioned for the selective oxidation and subsequent cyclization of precursors to form the bi-dioxane core. The goal is to develop synthetic catalysts that are more stable and tunable than their natural counterparts while retaining high efficiency and selectivity. walshmedicalmedia.com

Computational Design and In Silico Screening of Next-Generation Bi-Dioxane Scaffolds for Targeted Applications

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, enabling the rational design and screening of novel molecules before their synthesis. hilarispublisher.comuliege.be This approach is particularly valuable for exploring the vast chemical space of functionalized bi-dioxane scaffolds and identifying promising candidates for specific applications.

The computational design process typically involves several stages:

Scaffold Definition: Defining the core bi-dioxane structure and the desired physicochemical properties based on the target application (e.g., drug-like properties for medicinal chemistry, specific mechanical properties for materials science). uliege.bepolyu.edu.hk

Virtual Library Generation: Creating a large, diverse library of virtual bi-dioxane derivatives by varying substituents and stereochemistry.

Property Prediction: Using computational models, such as finite element analysis or quantitative structure-activity relationship (QSAR) models, to predict the properties of each virtual molecule. polyu.edu.hknih.gov This can include predicting ADME (absorption, distribution, metabolism, and excretion) properties for drug candidates or mechanical properties for new materials. nih.govresearchgate.net

In Silico Screening: Docking the virtual molecules into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and identify potential inhibitors or modulators. researchgate.netnih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

The table below outlines the key steps in the computational design and screening workflow.

| Step | Description | Computational Tools | Desired Outcome |

| 1. Target Identification & Scaffold Design | Define the biological target or material application. Design the core bi-dioxane scaffold. | Molecular modeling software | A defined molecular framework with sites for functionalization. |

| 2. Virtual Library Enumeration | Generate a diverse set of virtual compounds by adding various functional groups to the scaffold. | Library enumeration software | A large database of candidate molecules. |

| 3. Physicochemical & ADME Prediction | Calculate drug-like properties (e.g., Lipinski's rule of five) and predict ADME profiles. nih.gov | QikProp, similar software | Filtered library of compounds with favorable predicted properties. nih.govresearchgate.net |

| 4. Molecular Docking & Scoring | Dock candidate molecules into the target's binding site and score their potential interactions. | Schrödinger software, AutoDock | A ranked list of compounds based on predicted binding affinity. researchgate.net |

| 5. Hit Selection & Synthesis Prioritization | Select the most promising virtual hits for laboratory synthesis and biological evaluation. | Data analysis and visualization tools | A small, prioritized set of molecules for experimental validation. |

This in silico approach accelerates the discovery process, reduces costs, and allows researchers to focus on candidates with the highest probability of success. uliege.be

Integration into Specialized Chemical Systems (e.g., supramolecular chemistry, advanced reaction media)

The unique structural and electronic features of bi-dioxane scaffolds make them intriguing building blocks for specialized chemical systems. Their integration into areas like supramolecular chemistry and the design of advanced reaction media represents a significant future direction.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, the bi-dioxane unit could serve as a novel host molecule or a guest within a larger assembly. rsc.org The oxygen atoms in the dioxane rings are weakly Lewis-basic and can form adducts with various Lewis acids. wikipedia.org This property could be exploited to create coordination polymers or specific host-guest complexes. Research on organic host molecules that selectively include 1,4-dioxane (B91453) demonstrates the potential for creating highly specific recognition systems. researchgate.net Bi-dioxane scaffolds, with their defined three-dimensional shape and multiple hydrogen bond acceptors, could be designed to selectively bind specific guest molecules, leading to applications in sensing, separation, or catalysis.

Furthermore, bi-dioxanes could function as components of advanced reaction media. The parent compound, 1,4-dioxane, is a versatile aprotic solvent used in a variety of applications. wikipedia.org By functionalizing the bi-dioxane scaffold with specific groups (e.g., long alkyl chains, ionic liquids), it may be possible to create novel solvents or reaction media with tailored properties, such as enhanced solubility for certain reagents or improved stability for catalytic processes. For example, 1,4-dioxane is known to influence the properties of biomaterials like collagen and is used in the preparation of Grignard reagents by precipitating magnesium halides. colab.wsnih.gov Highly functionalized bi-dioxanes could offer more sophisticated control over such processes, acting as tunable additives or phase-transfer catalysts in complex reaction mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-Bi-1,4-dioxane, 3-butyl-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves cyclization or coupling reactions in polar aprotic solvents like 1,4-dioxane, as demonstrated in analogous dioxane derivatives (e.g., benzodioxin synthesis via isothiocyanate reactions in 1,4-dioxane ). Optimize variables (temperature, catalyst loading) using factorial design . Monitor purity via HPLC or GC-MS, referencing protocols for residual solvent analysis (e.g., triethylamine limits in similar compounds ).

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration (if crystalline). For purity, use reverse-phase HPLC with UV detection, as outlined in residual solvent testing for structurally related compounds . Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability.

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using controlled reaction parameters (e.g., inert atmosphere, precise stoichiometry) and validate via inter-laboratory studies. Document procedural deviations rigorously, as emphasized in methodological frameworks for chemical synthesis . Share raw spectral data and chromatograms in supplementary materials to enable replication.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodological Answer : Investigate dynamic effects (e.g., ring-flipping in dioxane derivatives) via variable-temperature NMR. For ambiguous peaks, employ 2D NMR techniques (COSY, NOESY) or computational modeling (DFT-based chemical shift predictions) . Compare with crystallographic data to confirm static vs. dynamic structural features .

Q. How can computational tools predict the compound’s reactivity or interactions in supramolecular systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to study solvent interactions or host-guest binding. Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for redox behavior predictions. Validate experimentally via cyclic voltammetry or fluorescence quenching assays .

Q. What experimental designs are suitable for probing the compound’s stability under varying environmental conditions?

- Methodological Answer : Apply a 2³ factorial design to test degradation under stressors:

- Variables : pH (acidic/neutral/basic), temperature (25°C/40°C/60°C), and light exposure.

- Outputs : Quantify degradation products via LC-MS and kinetic modeling (Arrhenius plots) . Reference stability-testing frameworks for pharmaceuticals .

Q. How can researchers integrate this compound into broader theoretical frameworks, such as reaction mechanisms or non-covalent interaction studies?

- Methodological Answer : Align experiments with theories like frontier molecular orbital theory for reactivity studies or supramolecular chemistry principles (e.g., π-π stacking in biphenyl systems). Use isothermal titration calorimetry (ITC) to quantify binding affinities with biomolecules or synthetic receptors .

Methodological Guidance Table

Notes for Rigorous Research

- Data Validation : Use triplicate measurements for critical experiments (e.g., kinetic studies) and apply statistical tools (ANOVA, t-tests) to assess significance .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols for chemical safety, as outlined in human-subject research guidelines .

- Literature Synthesis : Conduct systematic reviews using bibliometric analysis to identify gaps in existing dioxane-derivative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.